
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)
描述
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is an organometallic compound with the chemical formula Hf(OC(CH3)2CH2OCH3)4. It is a hafnium-based compound used primarily in the field of materials science and chemistry. This compound is known for its high purity and is often used in electronic applications due to its excellent properties.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The general reaction scheme is as follows:
HfCl4+4HOCH2C(CH3)2OCH3→Hf(OC(CH3)2CH2OCH3)4+4HCl
Industrial Production Methods
In industrial settings, the production of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hafnium dioxide and the corresponding alcohol.
Thermal Decomposition: Decomposes upon heating to produce hafnium dioxide and volatile organic byproducts.
Ligand Exchange: Can undergo ligand exchange reactions with other alcohols or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Thermal Decomposition: Elevated temperatures, typically above 200°C.
Ligand Exchange: Other alcohols or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Hafnium dioxide (HfO2) and 1-methoxy-2-methyl-2-propanol.
Thermal Decomposition: Hafnium dioxide (HfO2) and various organic byproducts.
Ligand Exchange: New hafnium alkoxide compounds.
科学研究应用
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hafnium-based materials and catalysts.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in radiotherapy due to the unique properties of hafnium.
Industry: Utilized in the production of high-k dielectrics for semiconductor devices and thin-film deposition processes.
作用机制
The mechanism of action of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) primarily involves its ability to act as a precursor for the formation of hafnium dioxide. The compound undergoes hydrolysis or thermal decomposition to produce hafnium dioxide, which is a key material in various applications. The molecular targets and pathways involved include the interaction of the hafnium center with oxygen and other ligands, leading to the formation of stable hafnium-oxygen bonds.
相似化合物的比较
Similar Compounds
Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium(IV): Similar structure and properties, used in similar applications.
Hafnium(IV) ethoxide: Another hafnium-based alkoxide with different alkyl groups.
Hafnium(IV) isopropoxide: Similar compound with isopropoxide ligands.
Uniqueness
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is unique due to its specific ligand structure, which provides distinct properties such as volatility and reactivity. These properties make it particularly suitable for applications in thin-film deposition and high-k dielectric materials.
属性
IUPAC Name |
hafnium;1-methoxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCHLVMRAOQSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


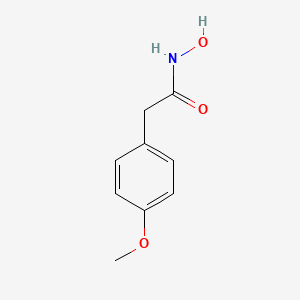


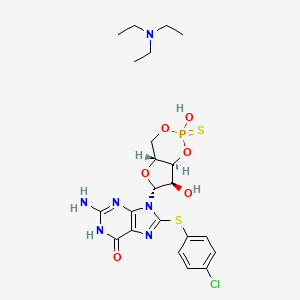
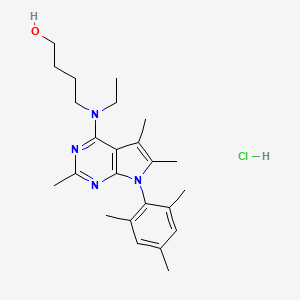


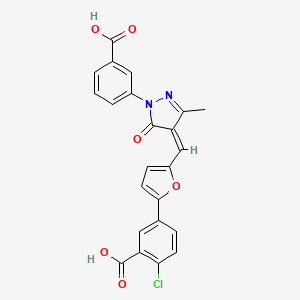
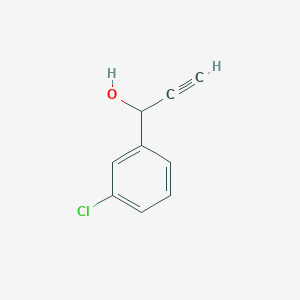
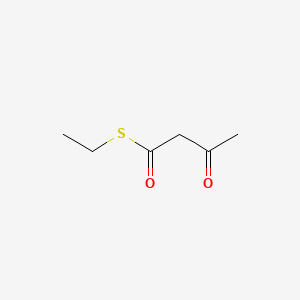



![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)
